1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide
Description
1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a benzodioxol moiety at the 5-position of the cyclopropane ring. The benzodioxol group (a methylenedioxy aromatic ring) contributes to its lipophilicity and may influence binding interactions in biological systems, such as modulation of ion channels or enzymes .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYNZOAVMSZJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Cyclopropane Ring Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and oncological conditions.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets through hydrogen bonding or hydrophobic interactions, while the cyclopropane ring can influence the compound’s overall conformation and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, including cyclopropane rings, benzodioxol groups, or carboxamide functionalities. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of Selected Compounds
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structural Differences : Replaces the benzodioxol group with a bromophenyl moiety and introduces a cycloprop-2-ene ring. The diethylamine substituent enhances lipophilicity compared to the primary carboxamide in the target compound.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine, achieving 77% yield .
- Significance : Demonstrates the versatility of cyclopropane-carboxamide scaffolds in accommodating halogenated aryl groups, though its biological activity remains unexplored.
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic Acid
- Structural Differences : Features a difluorinated benzodioxol group and a carboxylic acid instead of a carboxamide. The fluorine atoms may enhance metabolic stability and binding affinity.
- Applications : Serves as a key intermediate in synthesizing CFTR modulators, such as the compound described in WHO Drug Information (2015) .
- Pharmacological Relevance : Difluorination is a common strategy to improve pharmacokinetic properties, suggesting that the target carboxamide derivative could be optimized similarly.
Compound 41 (Benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxamide Derivative)
- Structural Differences: Incorporates a 4-bromobenzoyl group and a phenylthiazole moiety.
- Synthesis : Prepared via coupling of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a thiazole-containing amine, yielding 32% .
- Biological Potential: While antimicrobial activity is implied (based on thiazole derivatives), specific data are lacking.
Structural and Conformational Insights
Cyclopropane Ring Dynamics
- The cyclopropane ring’s puckering and strain influence molecular stability. Cremer and Pople’s puckering coordinates (1975) provide a framework for comparing ring conformations . For example, the difluorinated derivative () may exhibit reduced ring strain due to electron-withdrawing fluorine atoms.
Crystallographic Validation
- SHELXL () is widely used for refining cyclopropane-containing structures. The program’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements, critical for comparing derivatives .
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide is an organic compound notable for its unique structural features, which include a cyclopropane ring and a benzodioxole moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide. Its molecular formula is , with a molecular weight of 205.21 g/mol. The presence of the benzodioxole structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The benzodioxole moiety may facilitate binding through hydrogen bonding and hydrophobic interactions, while the cyclopropane ring influences the compound's conformation, enhancing its stability and efficacy in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : It has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are crucial for cellular protection against oxidative stress .
- Modulation of Neurotransmitter Receptors : The compound acts as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic transmission and plasticity. This modulation can lead to improved cognitive functions and endurance in animal models .
Case Study: Effects on Endurance Capacity
A study investigated the effects of this compound on swimming endurance in mice. Mice treated with varying doses (0.1 or 0.2 mmol/kg) exhibited significant increases in swimming time to exhaustion compared to control groups. Key findings included:
- Increased Glycogen Levels : Treatment led to a notable increase in liver glycogen (LG) and muscle glycogen (MG) content.
- Decreased Lactic Acid : There was a significant reduction in lactic acid levels post-exercise, indicating improved metabolic efficiency.
- Enhanced Recovery : The compound facilitated recovery from fatigue by improving antioxidant enzyme activities .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | Structure | Antioxidant properties but less effective as an AMPA modulator |
| 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide | Structure | Altered electronic properties affecting reactivity |
Q & A
Q. What are the established synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide, and what key intermediates are involved?
The synthesis typically involves cyclopropanation of a benzodioxol-containing precursor. For example, cyclopropane-carboxylic acid derivatives (e.g., 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid) are synthesized via cyclopropanation using dihalocarbene intermediates . Key intermediates include halogenated benzodioxole precursors and cyclopropane-carboxylic acid esters. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like over-halogenation or ring-opening .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- NMR : and NMR are critical for confirming cyclopropane ring integrity and benzodioxol substituents. For example, cyclopropane protons typically appear as multiplets in δ 0.8–1.5 ppm, while benzodioxol protons resonate around δ 6.0–6.5 ppm .
- X-ray crystallography : Used to resolve stereochemistry and confirm spatial arrangement, as demonstrated in structurally related compounds (e.g., 3-amino-1-(2H-1,3-benzodioxol-5-yl)phenanthrene derivatives) .
- IR spectroscopy : Identifies functional groups like the carboxamide (C=O stretch at ~1650–1700 cm) and benzodioxol (C-O-C asymmetric stretch at ~1250 cm) .
Q. What preliminary biological screening strategies are recommended for this compound?
Based on analogs (e.g., benzodioxol-containing antifungal agents), researchers should prioritize:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Enzyme inhibition studies : Target enzymes like cytochrome P450 or kinases due to the compound’s potential interaction with heme or ATP-binding pockets .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-optimized structures)?
Discrepancies often arise from solvent effects or dynamic conformational changes. Strategies include:
- Solvent correction models : Apply COSMO-RS or explicit solvent DFT calculations to align theoretical and experimental NMR shifts .
- Molecular dynamics (MD) simulations : Track conformational flexibility over time to identify dominant conformers .
- X-ray validation : Use crystallographic data as a reference to recalibrate computational parameters .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- pH stability studies : Use HPLC to monitor degradation at pH 2–12. Cyclopropane rings are acid-sensitive; buffered solutions (pH 7–8) are recommended for storage .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for cyclopropane derivatives) .
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres to prevent hydrolysis .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?
- Analog synthesis : Modify the benzodioxol substituents (e.g., fluorination at C2/C5) to enhance metabolic stability .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like fungal CYP51 (for antifungal activity) .
- In vivo pharmacokinetics : Assess bioavailability and half-life in rodent models to prioritize lead compounds .
Methodological Guidance
Q. What computational tools are recommended for studying the compound’s electronic properties and reactivity?
- DFT calculations : Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for predicting reactive sites .
- Molecular docking : SwissDock or Glide for preliminary target identification (e.g., binding to fungal lanosterol 14α-demethylase) .
- QSAR models : Utilize MOE or KNIME to correlate structural descriptors (e.g., logP, polar surface area) with biological activity .
Q. How should researchers address low yields in cyclopropanation reactions?
- Catalyst optimization : Transition metals (e.g., Cu(OTf)) or organocatalysts (e.g., chiral bisoxazolines) improve stereoselectivity .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation (e.g., from 24 hours to 30 minutes) .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
